4-Methoxy-1h-pyrrole-2-carboxylic acid
Overview
Description
4-Methoxy-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H7NO3. It features a pyrrole ring substituted with a methoxy group at the 4-position and a carboxylic acid group at the 2-position.
Mechanism of Action
Target of Action
It is known that pyrrole derivatives, a class to which this compound belongs, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which are structurally similar to pyrrole derivatives, are known to interact with their targets and cause various biological changes .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that pyrrole derivatives may have similar effects .
Pharmacokinetics
The compound is a solid at room temperature and is stored in a refrigerator, suggesting that its bioavailability may be influenced by these physical properties .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that pyrrole derivatives may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxy-1h-pyrrole-2-carboxylic acid. For instance, its storage temperature (refrigerator) and physical form (solid) can affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1H-pyrrole-2-carboxylic acid typically involves the condensation of a suitable pyrrole precursor with a methoxy-substituted reagent. One common method includes the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne, followed by cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products:
Oxidation: 4-Hydroxy-1H-pyrrole-2-carboxylic acid.
Reduction: 4-Methoxy-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.
Scientific Research Applications
4-Methoxy-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors
Comparison with Similar Compounds
- 4-Hydroxy-1H-pyrrole-2-carboxylic acid
- 4-Methyl-1H-pyrrole-2-carboxylic acid
- 4-Ethoxy-1H-pyrrole-2-carboxylic acid
Comparison: 4-Methoxy-1H-pyrrole-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its hydroxy and methyl analogs, the methoxy group can provide different electronic and steric effects, potentially leading to unique properties and applications .
Properties
IUPAC Name |
4-methoxy-1H-pyrrole-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-10-4-2-5(6(8)9)7-3-4/h2-3,7H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDVLCHZHALXPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300040 | |
Record name | 4-methoxy-1h-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90724-66-6 | |
Record name | NSC134456 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methoxy-1h-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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